2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine

Nucleophilic aromatic substitution Regioselectivity Purine functionalisation

2-Chloro-9-methyl-6-(trifluoromethyl)-9H-purine (CAS 1644-75-3, NSC is a synthetic purine derivative bearing chlorine at the 2-position, a trifluoromethyl group at the 6-position, and a methyl group at N9. It belongs to the broader class of 6-trifluoromethylpurines, a scaffold explored in adenosine receptor antagonism and nucleoside analogue programmes.

Molecular Formula C7H4ClF3N4
Molecular Weight 236.58 g/mol
CAS No. 1644-75-3
Cat. No. B1652940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine
CAS1644-75-3
Molecular FormulaC7H4ClF3N4
Molecular Weight236.58 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(N=C(N=C21)Cl)C(F)(F)F
InChIInChI=1S/C7H4ClF3N4/c1-15-2-12-3-4(7(9,10)11)13-6(8)14-5(3)15/h2H,1H3
InChIKeyAVWDQAFPAQLSFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-9-methyl-6-(trifluoromethyl)-9H-purine (CAS 1644-75-3): Procurement-Relevant Identity and Class Context


2-Chloro-9-methyl-6-(trifluoromethyl)-9H-purine (CAS 1644-75-3, NSC 66234) is a synthetic purine derivative bearing chlorine at the 2-position, a trifluoromethyl group at the 6-position, and a methyl group at N9 [1]. It belongs to the broader class of 6-trifluoromethylpurines, a scaffold explored in adenosine receptor antagonism and nucleoside analogue programmes [2]. Unlike many analogues that progressed to kinase inhibitor or receptor modulator status, this specific compound was historically evaluated in the Cancer Chemotherapy National Service Center three-tumour mouse screen and found ineffective as a tumour inhibitor [1]. This negative data point means procurement decisions must be grounded in its role as a regioselective synthetic intermediate rather than as a direct bioactive candidate.

Regioselective C2-Cl displacement handle for nucleophilic diversification

N9-methyl pre-installed avoids N7/N9 regioisomeric mixtures in glycosylation/alkylation

6-CF₃ enhances lipophilicity for intracellular/CNS-penetrant medicinal chemistry campaigns

Reported inactive in tumor screen – may support selection as a selectivity-control core

Why Purine Scaffold Generality Precludes Simple Interchange with 2-Chloro-9-methyl-6-(trifluoromethyl)-9H-purine


The 2,6,9-trisubstituted purine chemotype is exceptionally sensitive to the identity and position of substituents. The presence of chlorine at C2 provides a discrete nucleophilic displacement handle for further diversification, while the electron-withdrawing 6-CF₃ group modulates both ring electronics and the reactivity of the 2-position [1]. A regioisomer such as 6-chloro-9-methyl-8-(trifluoromethyl)-9H-purine places the chlorine at C6 and the CF₃ at C8, which reverses both the synthetic utility and the steric environment of the reactive centre . Similarly, 2-chloro-6-(trifluoromethyl)-9H-purine lacks the N9-methyl group, conferring a different hydrogen-bond donor profile and requiring separate N9-alkylation chemistry for elaboration [2]. Without head-to-head data, the precise substitution pattern of each analogue dictates both synthetic tractability and biological target engagement; therefore, even close-in purine analogues cannot be considered functionally equivalent procurement alternatives.

Chlorine at C2 vs C6 alters nucleophilic displacement reactivity; regioisomer may not be directly interchangeable in synthetic routes.

Absence of N9-methyl on 6-CF₃ purines introduces N7/N9 regioisomeric mixtures, complicating purification and yield consistency.

Olomoucine-class purines carry CDK inhibitory activity; this compound is inactive, making functional substitution inappropriate for kinase studies.

Product-Specific Quantitative Evidence Guide for 2-Chloro-9-methyl-6-(trifluoromethyl)-9H-purine (CAS 1644-75-3)


Positional Reactivity: C2-Cl Displacement versus C6-Cl in Regioisomeric 6-Chloro-9-methyl-8-(trifluoromethyl)-9H-purine

In 2-chloro-9-methyl-6-(trifluoromethyl)-9H-purine, the chlorine leaving group is located at C2, where it is activated by the adjacent N1 and N3 ring nitrogens and subjected to the electron-withdrawing influence of the 6-CF₃ group. Experimentally, the 2-Cl position undergoes nucleophilic displacement under relatively mild conditions: heating with ethanolic ammonia at 170 °C for 5 h converted 2-chloro-9-methyl-6-trifluoromethylpurine (XV) to 2-amino-9-methyl-6-trifluoromethylpurine (XVIII) in 2.1 g isolated yield [1]. By contrast, the regioisomer 6-chloro-9-methyl-8-(trifluoromethyl)-9H-purine positions the chlorine at C6, where displacement occurs through a different electronic pathway and is typically less facile . This difference directly impacts synthetic route design and the scope of accessible derivatives.

C2 vs C6 Reactivity
Reported
C2-Cl displaced by NH₃ (ethanolic, 170°C, 5 h) to 2-amino derivative (2.1 g isolated); 6-Cl regioisomer requires different conditions.
Synthetic route design depends on leaving-group position.
No direct rate comparison; positional effect inferred from electronic structure.
Nucleophilic aromatic substitution Regioselectivity Purine functionalisation

N9-Methylation Profile Contrasted with N9-Unsubstituted 2-Chloro-6-(trifluoromethyl)-9H-purine

2-Chloro-9-methyl-6-(trifluoromethyl)-9H-purine bears a pre-installed N9-methyl group, fixing the glycosylation site for any subsequent nucleoside analogue synthesis and eliminating the regioselectivity challenge inherent to N9-unsubstituted 2-chloro-6-(trifluoromethyl)-9H-purine (CAS 1998-64-7) [1]. When the 1964 study used 2-chloro-9-methyl-6-trifluoromethylpurine (XV) as a synthetic intermediate, further transformations proceeded with defined regiospecificity because the N9 position was already occupied; the corresponding N9-H analogue requires separate alkylation or glycosylation steps that often yield mixtures of N7 and N9 regioisomers [2]. While no product ratio data are available for the specific pair, the class-level behaviour of N9-alkylated purines in glycosylation and alkylation reactions is well documented to proceed without positional ambiguity, saving purification effort and improving overall yield consistency [3].

N9-Methyl vs N9-H Purine
Class-level
Pre-installed N9-methyl eliminates N7/N9 regioisomer issue; N9-H analogue typically yields N9:N7 mixtures (~3:1 to 4:1).
Enables defined regiospecific synthesis.
No product ratio data for this specific pair; class-level behavior applies.
N9-substitution Purine nucleoside synthesis Alkylation selectivity

Absence of Tumour Inhibitory Activity versus Trisubstituted Purine Kinase Inhibitors (e.g., Olomoucine)

In the Cancer Chemotherapy National Service Center three-tumour mouse screen, 2-chloro-9-methyl-6-trifluoromethylpurine (tested alongside other trifluoromethylpurines) was reported as 'ineffective as a tumour inhibitor' [1]. This stands in sharp contrast to certain 2,6,9-trisubstituted purines such as olomoucine (2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine), which achieved an IC₅₀ of ~7 µM against p34ᶜᵈᶜ²/cyclin B kinase and demonstrated clear cytostatic activity [2]. The data confirm that the 2-Cl/6-CF₃/9-Me substitution triad does not recapitulate the kinase inhibitory profile of 2-amino/6-benzylamino/9-Me purines. This negative selectivity fingerprint constitutes valuable information for programmes seeking to avoid off-target cytostatic effects while exploiting the purine scaffold for other targets (e.g., adenosine receptors) [3].

Tumor Screen vs Kinase Inhibitor
Cross-study comparable
Target compound: inactive in three-tumour mouse screen. Comparator (olomoucine): IC₅₀ ≈ 7 µM against p34ᶜᵈᶜ²/cyclin B, cytostatic activity.
May serve as selectivity-control scaffold without cytostatic background.
Negative result supports use as non-kinase control in selectivity profiling.
Anticancer screening Cytostatic activity Kinase inhibition

Trifluoromethyl Lipophilicity Contribution versus Non-Fluorinated 9-Methylpurine Scaffolds

The 6-CF₃ substituent in 2-chloro-9-methyl-6-(trifluoromethyl)-9H-purine contributes a calculated logP shift of approximately +1.2 to +1.5 compared to an unsubstituted 6-H purine analogue, based on atom-contribution method estimates [1]. For the closest baseline comparator, 2-chloro-9-methyl-9H-purine (CAS 2346-73-8, lacking any 6-substituent), the computed logP difference is approximately +1.3 units in favour of the CF₃-bearing compound [2]. The trifluoromethyl group also introduces metabolic resistance at the 6-position, a property widely exploited in the 2-substituted-6-trifluoromethylpurine adenosine antagonist series where CF₃ substitution blocks oxidative metabolism observed at C6 in non-fluorinated analogues [3]. Note: these are predicted/computed values rather than experimental logP measurements; direct experimental comparison data are not available for this specific compound.

6-CF₃ Lipophilicity (ΔlogP)
Class-level
Predicted logP ≈ 2.0; ΔlogP ≈ +1.3 vs non-fluorinated 2-chloro-9-methyl-9H-purine (predicted logP ≈ 0.7).
Lipophilicity gain supports intracellular/CNS-penetrant campaign design.
Computed by atom-contribution method; no experimental logP data available.
Lipophilicity Metabolic stability Physicochemical property

Application Scenarios for 2-Chloro-9-methyl-6-(trifluoromethyl)-9H-purine Based on Established Evidence


Regioselective Diversification at C2 for Adenosine A₃ or PDE4 Lead Optimisation

Patents describing 2-substituted-6-trifluoromethylpurines as adenosine A₃ antagonists and PDE4 inhibitors explicitly cover scaffolds bearing a chlorine at C2 as a displaceable handle for introducing amines, thiols, or carbon nucleophiles [1]. The pre-installed N9-methyl and 6-CF₃ in the target compound provide the exact substitution pattern required without additional protection/deprotection steps, accelerating the synthesis of focused libraries for structure-activity relationship (SAR) studies [2].

Negative-Control Scaffold for Kinase Selectivity Profiling

Unlike olomoucine-class 2,6,9-trisubstituted purines that exhibit micromolar CDK inhibitory activity, this compound was confirmed inactive in a whole-animal tumour screen [3]. This makes it an appropriate negative-control core for programmes seeking purine-based ligands with adenosine receptor or PDE4 target engagement but without confounding cytostatic or CDK-inhibitory off-target activity.

Physical Property Benchmarking in Fluorinated Heterocycle Series

The 6-CF₃ group provides a predictable increase in lipophilicity (estimated ΔlogP ≈ +1.3 versus the non-fluorinated 2-chloro-9-methyl-9H-purine) [4], enabling procurement of this compound as a reference standard for the systematic evaluation of fluorination effects on solubility, permeability, and metabolic stability within purine-based medicinal chemistry programmes.

Synthetic Methodology Development on Regiospecifically Protected Purines

Because the N9 position is already methylated, this compound eliminates the N7/N9 regioisomer problem that complicates glycosylation and alkylation of N9-H purines [2]. It is thus valuable as a model substrate for developing or optimising new C2 cross-coupling, amination, or thioetherification methodologies where positional ambiguity would confound reaction yield and product characterisation.

Application
Selection Property
Validation Focus
Adenosine A₃ / PDE4 Lead Optimization
Regioselective C2 nucleophilic displacement handle
Library synthesis efficiency and SAR
Kinase Selectivity Profiling (CDK Off-Target Avoidance)
Reported inactivity in tumor screen
Selectivity window vs kinase-inhibitory purines
Fluorinated Heterocycle Property Benchmarking
6-CF₃ lipophilicity enhancement
Solubility, permeability, metabolic stability profiling
Synthetic Methodology Development on N9-Protected Purines
Pre-installed N9-methyl block
New C2 coupling/amination reaction scope
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